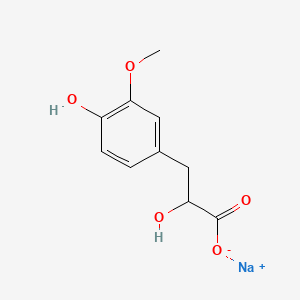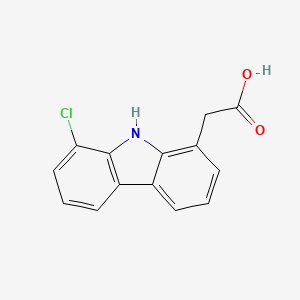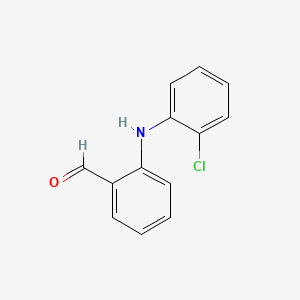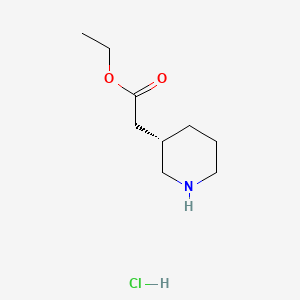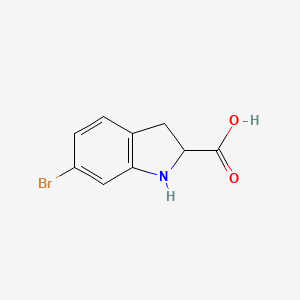
6-Bromoindoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromoindoline-2-carboxylic acid is a chemical compound with the empirical formula C9H6BrNO2 and a molecular weight of 240.05 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds like 6-Bromochromone-2-carboxylic acid has been achieved through a microwave-assisted process . The reaction parameters such as the type of base, number of reagent equivalents, solvent, temperature, and reaction time were varied to optimize the reaction .Molecular Structure Analysis
The molecular structure of 6-Bromoindoline-2-carboxylic acid can be represented by the SMILES stringOC(=O)c1cc2ccc(Br)cc2[nH]1 . Chemical Reactions Analysis
Carboxylic acids like 6-Bromoindoline-2-carboxylic acid can undergo a variety of reactions. They can be deprotonated to form carboxylate salts, which can then react with electrophiles . They can also undergo addition reactions with nucleophiles at the carbonyl group .Physical And Chemical Properties Analysis
6-Bromoindoline-2-carboxylic acid is a solid substance . It has a molecular weight of 240.05 . The melting point of a similar compound, 6-Bromoindole-2-carboxylic Acid, is 224 °C .Applications De Recherche Scientifique
Synthesis of Bromoindole Alkaloids
6-Bromoindoline-2-carboxylic acid is pivotal in the synthesis of bromoindole alkaloids, specifically from Laurencia brongniartii. A sequential one-pot bromination-aromatization-bromination process transforms N-carbomethoxyindoline into N-carbomethoxy-2,3,5-tribromoindole, facilitating the total synthesis of natural products through the isolation of intermediate bromoindolines and bromoindoles (Suárez-Castillo et al., 2006).
Chiral Synthesis from L-Phenylalanine
The compound serves as a substructure in various biologically active natural products. Its synthesis from L-phenylalanine through nitration, followed by bromination and intramolecular cyclization, highlights its importance in producing biologically relevant molecules with high enantiomeric excess, demonstrating potential for industrial application due to the process's scalability, convenience, and cost-effectiveness (Liu, Qian, & Chen, 2010).
Unprotected Bromoindoles in Palladium-catalyzed Carbonylations
Palladium-catalyzed carbonylations of unprotected bromoindoles, including derivatives of 6-bromoindoline-2-carboxylic acid, have been successfully performed. This process yields various indole carboxylic acid derivatives efficiently, indicating its significant role in synthesizing CNS active amphetamine derivatives and demonstrating a method for direct synthesis without the need for protecting groups, which simplifies the production process of complex molecules (Kumar et al., 2004).
Photolabile Protecting Groups for Carboxylic Acids
A new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline shows increased sensitivity to multiphoton-induced photolysis, making it useful in vivo. Its superior solubility and low fluorescence enhance its utility as a caging group for biological messengers, demonstrating its potential in biological research and the controlled release of active molecules in specific environments (Fedoryak & Dore, 2002).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-2,3-dihydro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-2,4,8,11H,3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJZZFYVMWJPHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=CC(=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoindoline-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)

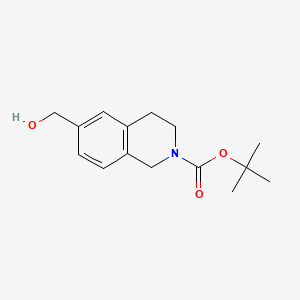
![2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B579967.png)
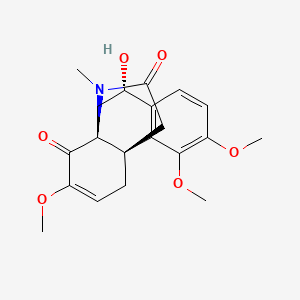
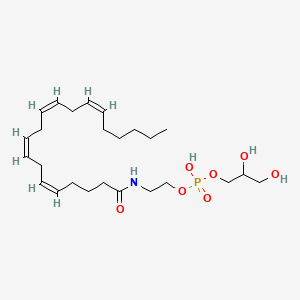
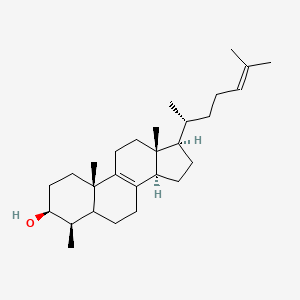
![3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579975.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)
